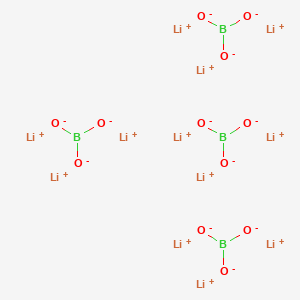
Dodecalithium;tetraborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecalithium;tetraborate, also known as lithium tetraborate, is an inorganic compound with the chemical formula Li₂B₄O₇. It is a colorless solid that is primarily used in the production of glasses and ceramics. The compound is known for its unique structure, which consists of a polymeric borate backbone with lithium ions bound to oxygen ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecalithium;tetraborate can be synthesized through various methods. One common approach involves the fusion of lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) at high temperatures. The reaction typically occurs at temperatures around 900-1000°C, resulting in the formation of lithium tetraborate and the release of carbon dioxide (CO₂):
Li2CO3+4H3BO3→Li2B4O7+6H2O+CO2
Industrial Production Methods
In industrial settings, lithium tetraborate is often produced using borate fusion techniques. This method involves the fusion of lithium compounds with borate minerals at high temperatures to achieve the desired product. The process is optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecalithium;tetraborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetraborate include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving lithium tetraborate depend on the specific reaction type. For example, oxidation reactions may yield borate oxides, while substitution reactions can produce various lithium salts .
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium tetraborate is used as a fluxing agent in the preparation of glass and ceramic materials. It helps to lower the melting point of the mixture, facilitating the formation of homogeneous glassy phases .
Biology and Medicine
In biological and medical research, lithium tetraborate is utilized in the preparation of thermoluminescent dosimeters (TLDs). These dosimeters are used to measure ionizing radiation exposure, making them valuable in radiation therapy and environmental monitoring .
Industry
Industrially, lithium tetraborate is employed in the production of specialty glasses and ceramics. Its unique properties, such as high thermal stability and transparency, make it suitable for various high-performance applications .
Mécanisme D'action
The mechanism by which lithium tetraborate exerts its effects is primarily related to its electronic structure and interaction with other materials. The compound’s borate backbone and lithium ions play a crucial role in its functionality. For instance, in neutron scintillation detectors, lithium tetraborate captures neutrons and emits light, which is then detected and measured .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium metaborate (LiBO₂): Another lithium borate compound with different structural and chemical properties.
Sodium tetraborate (Na₂B₄O₇): Similar to lithium tetraborate but with sodium ions instead of lithium.
Uniqueness
Lithium tetraborate is unique due to its high thermal stability, transparency, and ability to form homogeneous glassy phases. These properties make it particularly valuable in applications requiring high-performance materials .
Propriétés
Formule moléculaire |
B4Li12O12 |
|---|---|
Poids moléculaire |
319 g/mol |
Nom IUPAC |
dodecalithium;tetraborate |
InChI |
InChI=1S/4BO3.12Li/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1 |
Clé InChI |
XGCILSHUAUFSLI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


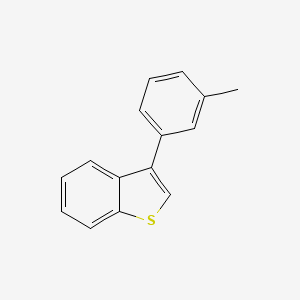
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)

![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)

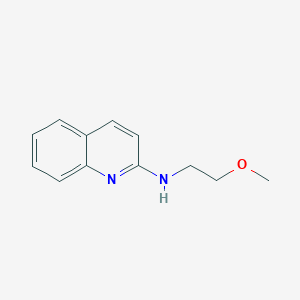
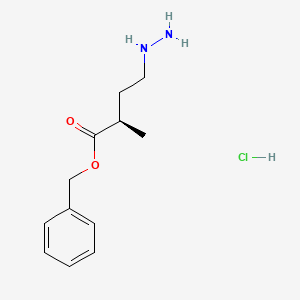
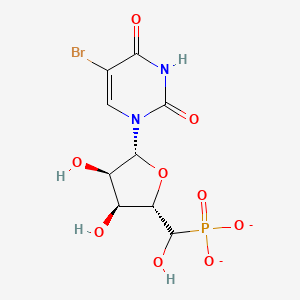
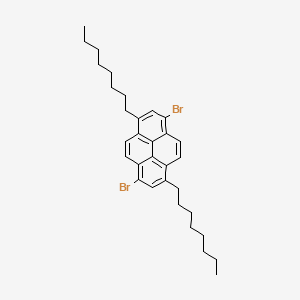

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
